molecular formula C17H22ClNO3S B11473837 methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B11473837
M. Wt: 355.9 g/mol
InChI Key: CYFNCZCKUMVNJB-YCPHGPKFSA-N
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Description

Methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is a complex organic compound featuring a tetrahydrothiophene ring substituted with a phenylcarbonyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This step often starts with the cyclization of a suitable diene with a thiol under acidic conditions to form the tetrahydrothiophene ring.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Attachment of the Phenylcarbonyl Group: This step involves the acylation of the tetrahydrothiophene ring using benzoyl chloride (C₆H₅COCl) in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor modulator. Research into its interactions with biological macromolecules could lead to new therapeutic agents.

Medicine

Due to its potential biological activity, this compound could be explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism by which methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}butanoate: Similar structure but with a shorter carbon chain.

    Methyl 5-{(2S,3S,4R)-3-bromo-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate: Bromine instead of chlorine.

    Methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}hexanoate: Longer carbon chain.

Uniqueness

The unique combination of the tetrahydrothiophene ring, phenylcarbonyl group, and chlorine atom in methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. Its specific structure allows for targeted modifications and applications in various fields.

Properties

Molecular Formula

C17H22ClNO3S

Molecular Weight

355.9 g/mol

IUPAC Name

methyl 5-[(2S,3S,4R)-4-benzamido-3-chlorothiolan-2-yl]pentanoate

InChI

InChI=1S/C17H22ClNO3S/c1-22-15(20)10-6-5-9-14-16(18)13(11-23-14)19-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,19,21)/t13-,14+,16+/m1/s1

InChI Key

CYFNCZCKUMVNJB-YCPHGPKFSA-N

Isomeric SMILES

COC(=O)CCCC[C@H]1[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)Cl

Canonical SMILES

COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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